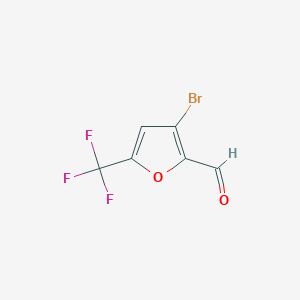

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNYMHXKFYMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde typically involves the bromination of 5-(trifluoromethyl)furan-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution: 3-substituted-5-(trifluoromethyl)furan-2-carbaldehyde derivatives.

Oxidation: 3-Bromo-5-(trifluoromethyl)furan-2-carboxylic acid.

Reduction: 3-Bromo-5-(trifluoromethyl)furan-2-methanol.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Core Structure Variations

(a) 3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS RN: 913835-64-0)

- Structure : Benzene core with bromo (position 3), trifluoromethyl (position 5), and boronic acid (position 1) groups.

- Molecular Formula : C₇H₅BBrF₃O₂; Molecular Weight : 268.82 g/mol.

- Applications : Used in Suzuki-Miyaura couplings for biaryl synthesis. Higher purity (>97.0%) and storage at 0–6°C ensure stability for sensitive reactions .

- Key Difference : The benzene core provides greater aromatic stability compared to the furan ring, altering electronic properties and reactivity in cross-coupling reactions.

(b) 3-Bromo-2-furaldehyde (CAS RN: 14757-78-9)

- Structure : Furan core with bromo (position 3) and aldehyde (position 2) groups; lacks the trifluoromethyl substituent.

- Molecular Formula : C₅H₃BrO₂; Molecular Weight : 174.98 g/mol.

- Applications: Simpler aldehyde for nucleophilic additions. Lower molecular weight and cost (JPY 12,000/g) make it economical for non-specialized syntheses .

(c) 4-Bromo-2-(trifluoromethyl)phenol (CAS RN: 50824-04-9)

- Structure: Phenol core with bromo (position 4) and trifluoromethyl (position 2) groups.

- Molecular Formula : C₇H₄BrF₃O; Molecular Weight : 241.01 g/mol.

- Applications : Acidic hydroxyl group enables hydrogen bonding and coordination chemistry. Similarity score 0.94 to the target compound suggests overlapping synthetic utility .

- Key Difference: Phenolic -OH group introduces acidity (pKa ~8–10), unlike the neutral aldehyde, affecting solubility and reactivity in basic conditions.

Functional Group Variations

(a) 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS RN: 1161362-01-1)

- Structure : Benzene core with bromo (position 3), trifluoromethyl (position 5), and acetic acid (position 1) groups.

- Molecular Formula : C₉H₆BrF₃O₂; Molecular Weight : 283.04 g/mol.

- Applications : Carboxylic acid functionalization allows conjugation or salt formation. Priced at JPY 28,000/5g, it is costlier than the target compound .

- Key Difference : The carboxylic acid group enables divergent reactivity (e.g., amide coupling) compared to the aldehyde’s electrophilic character.

(b) 2-(Bromomethyl)-5-(trifluoromethyl)furan

- Structure : Furan core with bromomethyl (position 2) and trifluoromethyl (position 5) groups.

- Applications: Bromomethyl group facilitates alkylation or nucleophilic substitution reactions. No aldehyde reduces oxidation sensitivity .

- Key Difference : The bromomethyl substituent offers distinct reactivity (e.g., SN2 reactions) versus the aldehyde’s role in condensations.

Data Tables

Table 1. Structural and Commercial Comparison

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Price (1g) |

|---|---|---|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde | Furan | C₆H₂BrF₃O₂ | 242.98 | 2138064-47-6 | 95% | Not reported |

| 3-Bromo-5-(trifluoromethyl)phenylboronic acid | Benzene | C₇H₅BBrF₃O₂ | 268.82 | 913835-64-0 | >97.0% | JPY 13,000 |

| 3-Bromo-2-furaldehyde | Furan | C₅H₃BrO₂ | 174.98 | 14757-78-9 | Not reported | JPY 12,000 |

| 4-Bromo-2-(trifluoromethyl)phenol | Phenol | C₇H₄BrF₃O | 241.01 | 50824-04-9 | >95.0% | Not reported |

Biological Activity

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is a synthetic organic compound with the molecular formula C12H6BrF3O2 and CAS number 2138064-47-6. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a furan ring substituted with bromine and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological targets. The presence of these substituents may enhance the compound's lipophilicity and electrophilic character, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 327.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not specified |

Anticancer Potential

Recent studies have indicated that derivatives of furan compounds, including those similar to this compound, exhibit notable anticancer properties. For instance, compounds within this class have been evaluated against various cancer cell lines, showcasing significant growth inhibition.

In a comparative study, certain benzo[b]furan derivatives demonstrated IC50 values ranging from 16 to 24 nM against multiple cancer cell lines, indicating their potential as therapeutic agents . Although specific data for this compound is limited, its structural analogs suggest a promising avenue for anticancer activity.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with key molecular targets within cancer cells. These interactions may disrupt critical signaling pathways involved in cell proliferation and survival. The electrophilic nature of the trifluoromethyl group could facilitate covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered cellular responses.

Antimicrobial Activity

Research into the antimicrobial properties of furan derivatives has shown that they can exhibit inhibitory effects against various bacterial strains. While specific studies on this compound are scarce, the general trend indicates that such compounds may serve as effective antimicrobial agents due to their ability to penetrate bacterial membranes and disrupt metabolic processes.

Study on Anticancer Activity

A study conducted by Flynn et al. explored the synthesis and biological evaluation of various furan derivatives. Among these, certain compounds demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and Molt4/C8. The study highlighted structure-activity relationships (SAR) that could inform further development of compounds like this compound for targeted cancer therapies .

Antimicrobial Evaluation

Another investigation focused on the synthesis of thiourea derivatives from furan carbaldehydes, revealing their potential as antimicrobial agents. The findings suggested that modifications to the furan ring could enhance bioactivity against specific pathogens, indicating a pathway for optimizing compounds like this compound for therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde?

Methodological Answer:

The synthesis typically involves halogenation and trifluoromethylation of furan-2-carbaldehyde derivatives. A common approach includes:

Direct Bromination : Electrophilic bromination at the 3-position of 5-(trifluoromethyl)furan-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–25°C) .

Cross-Coupling : Suzuki-Miyaura coupling of brominated furan precursors with trifluoromethyl boronic acids, though steric hindrance from the trifluoromethyl group may require palladium catalysts with bulky ligands .

Key Consideration : Monitor regioselectivity via HPLC or GC-MS to avoid over-bromination or side reactions .

Advanced: How do electronic effects of the trifluoromethyl and bromine groups influence reaction pathways in derivatization?

Methodological Answer:

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, activating the furan ring toward nucleophilic substitution at the 2-carbaldehyde position while deactivating the 5-position. Conversely, the bromine atom at the 3-position directs electrophilic attacks to the 4-position.

- Case Study : In amination reactions, the -CF₃ group stabilizes intermediates through inductive effects, but steric bulk may limit access to the 5-position. Computational DFT studies (e.g., Gaussian or ORCA) can predict reactive sites by analyzing Fukui indices .

Data Contradiction : Conflicting NMR results for similar compounds suggest solvent polarity (e.g., DMSO vs. CDCl₃) may alter electronic effects, requiring validation via X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 242.98) and isotopic patterns for bromine .

Advanced: How can structural ambiguities arising from crystallographic disorder be resolved?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELX-2018/2023 for refinement. The trifluoromethyl group may exhibit rotational disorder; apply restraints/constraints to ADPs (Atomic Displacement Parameters) .

- Twinned Data : For crystals with pseudo-merohedral twinning, use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Example : A 2023 study resolved disorder in a related furancarbaldehyde by collecting data at 100 K and using the SQUEEZE procedure to model solvent voids .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial Agents : The -CF₃ group enhances lipophilicity and membrane penetration, while the aldehyde enables Schiff base formation with bacterial enzymes (e.g., leucyl-tRNA synthetase) .

- Kinase Inhibitors : Used as a scaffold in fragment-based drug discovery (FBDD) due to its rigid furan core. Docking studies (AutoDock Vina) suggest binding to ATP pockets .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d). The -CF₃ group lowers electron density at the 5-position, favoring oxidative addition at the 3-bromo site .

- Molecular Dynamics : Simulate catalyst-substrate interactions (e.g., Pd(PPh₃)₄) to predict steric clashes and yields. A 2024 study achieved 85% yield by switching to Pd-XPhos .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazards : Corrosive (aldehyde group), lachrymatory (bromine), and potential fluorophore toxicity. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How to address contradictory spectroscopic data in structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine NOESY (for spatial proximity) with IR (C=O stretch at ~1700 cm⁻¹) to distinguish aldose from ketose tautomers .

- Isotopic Labeling : Synthesize a ¹³C-labeled aldehyde derivative to confirm assignment in crowded NMR regions .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Inert atmosphere (Ar/N₂), -20°C, and desiccated. Use amber vials to prevent photodegradation of the aldehyde group .

- Compatible Solvents : Anhydrous DCM, THF, or DMF. Avoid protic solvents (e.g., MeOH) to prevent hydrate formation .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.